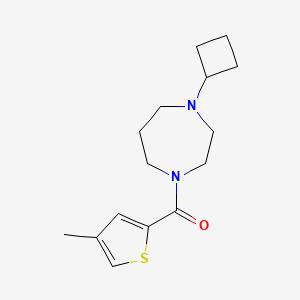
(4-Cyclobutyl-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyclobutyl-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone is a chemical compound that has been of significant interest in scientific research due to its potential for use in various applications.
Aplicaciones Científicas De Investigación
Scalable Syntheses for H3 Antagonists
A notable application involves scalable syntheses designed for H3 receptor antagonists, where similar structural compounds to (4-Cyclobutyl-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone have been developed through various generational processes. These processes aimed at minimizing costs and improving the synthesis pathway for large-scale production, showcasing the compound's role in developing potential therapeutic agents (Pippel et al., 2011).
Anti-tumor Agents
Another application is in the synthesis of derivatives aimed at exhibiting anti-tumor properties. Derivatives based on similar structural frameworks have shown selective cytotoxicity against tumor cell lines, indicating the potential of (4-Cyclobutyl-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone in cancer research (Hayakawa et al., 2004).
Cyclobutyl Ring Formation
The compound's framework facilitates the formation of cyclobutyl rings, a challenging and sought-after structure in synthetic chemistry due to its potential in drug development and synthetic intermediates. Studies have explored the [2+2] photocycloaddition reactions involving similar compounds, emphasizing the efficiency and selectivity in forming cyclobutyl rings, which are pivotal in creating novel pharmaceuticals (O'Hara et al., 2019).
Antimicrobial Agents
Research has also focused on synthesizing new classes of anti-mycobacterial agents using structural analogs. These studies have yielded compounds with significant activity against M. tuberculosis, showcasing the potential of using (4-Cyclobutyl-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone as a scaffold for developing treatments for tuberculosis and possibly other bacterial infections (Dwivedi et al., 2005).
Anti-Inflammatory Activity
Additionally, analogs of (4-Cyclobutyl-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone have been investigated for their anti-inflammatory potential. These studies involve synthesizing and testing various derivatives to evaluate their biological activities and effectiveness as anti-inflammatory agents, contributing valuable insights into the compound's utility in medicinal chemistry (Abdellatif et al., 2013).
Propiedades
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-12-10-14(19-11-12)15(18)17-7-3-6-16(8-9-17)13-4-2-5-13/h10-11,13H,2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMIQEJKFPGWFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCCN(CC2)C3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclobutyl-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2363702.png)
![6-(4-Chlorophenyl)-2-[1-(2-cyclopropylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2363703.png)
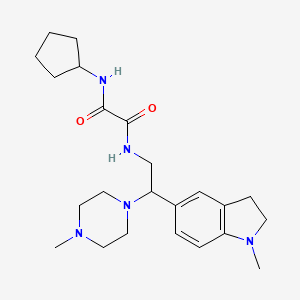
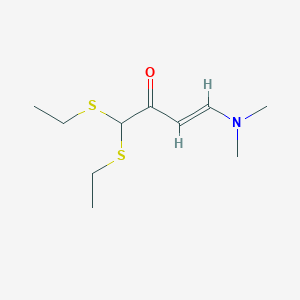
![4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2363708.png)
![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2363709.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2363710.png)
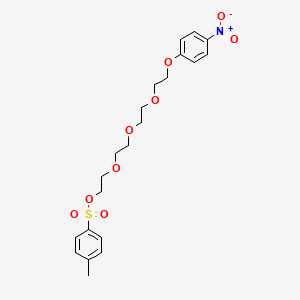
![4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2363717.png)
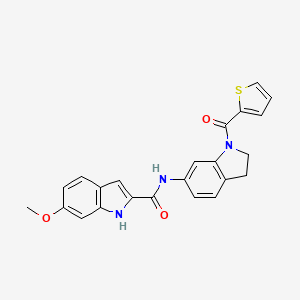

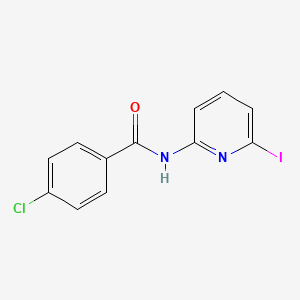
![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylmethylamine](/img/structure/B2363723.png)